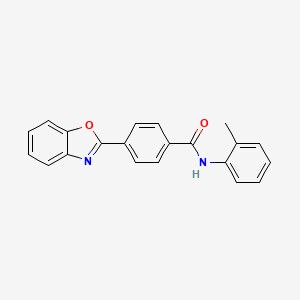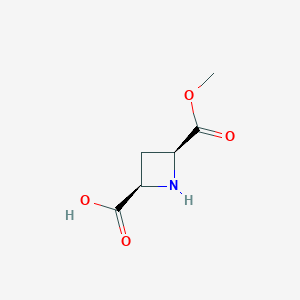
Reactive Blue 203
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Reactive Blue 203, also known as Reactive Blue GG, is a synthetic dye commonly used in the textile industry. It belongs to the class of reactive dyes, which form covalent bonds with the fibers, ensuring high wash fastness and color retention. This compound is known for its vibrant blue hue and is widely used for dyeing cotton and other cellulosic fibers.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Reactive Blue 203 involves the reaction of a chromophore with a reactive group that can form covalent bonds with the fiber. The chromophore is typically an azo compound, which is synthesized through a diazotization reaction followed by coupling with a suitable coupling component. The reactive group is usually a halotriazine or vinyl sulfone, which can react with the hydroxyl groups of the cellulose fibers.
Industrial Production Methods: Industrial production of this compound involves several steps:
Selection of Raw Materials: High-purity aromatic amines and coupling components are chosen.
Diazotization: The aromatic amine is treated with nitrous acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component to form the azo dye.
Introduction of Reactive Group: The azo dye is further reacted with a reactive group, such as a halotriazine or vinyl sulfone, to form the final product.
Purification: The crude dye is purified through filtration, washing, and drying to obtain the pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: The azo group in this compound can be reduced to form amines.
Substitution: The reactive group can undergo nucleophilic substitution reactions with nucleophiles such as hydroxyl groups in cellulose fibers.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium dithionite or zinc dust.
Substitution: Alkaline conditions (e.g., sodium hydroxide) to facilitate the reaction with cellulose fibers.
Major Products:
Oxidation Products: Various oxidized derivatives of the azo dye.
Reduction Products: Aromatic amines.
Substitution Products: Covalently bonded dye-fiber complexes.
科学的研究の応用
Reactive Blue 203 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying dye-fiber interactions and dyeing kinetics.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is also used in wastewater treatment studies to evaluate the efficiency of various adsorbents and treatment methods.
作用機序
The primary mechanism of action of Reactive Blue 203 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. The reactive group, such as a halotriazine or vinyl sulfone, reacts with the hydroxyl groups under alkaline conditions, forming a stable dye-fiber complex. This covalent bonding ensures high wash fastness and color retention.
類似化合物との比較
Reactive Blue 19: Another reactive dye with similar applications but different chromophore and reactive group.
Reactive Blue 4: Known for its high affinity for cellulose fibers and excellent wash fastness.
Reactive Blue 5: Used in textile dyeing with a different reactive group.
Comparison:
Uniqueness: Reactive Blue 203 is unique due to its specific chromophore and reactive group combination, which provides excellent color fastness and vibrant hue.
Reactivity: Compared to other reactive dyes, this compound has a higher reactivity with cellulose fibers, ensuring better dye uptake and color retention.
Applications: While all reactive dyes are used in textile dyeing, this compound is particularly favored for its vibrant color and high wash fastness.
特性
CAS番号 |
147826-71-9 |
|---|---|
分子式 |
C6H6N2O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




